4-(3-Methyloxiran-2-yl)phenol

Description

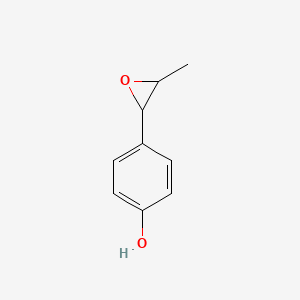

4-(3-Methyloxiran-2-yl)phenol is an epoxide-substituted phenolic compound characterized by a phenol ring with a methyloxirane (epoxide) group at the para position.

Properties

CAS No. |

51410-47-0 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-(3-methyloxiran-2-yl)phenol |

InChI |

InChI=1S/C9H10O2/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |

InChI Key |

OIPQGYXJLOKPOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloxiran-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 3-methyloxirane in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester rearrangement, hydrolysis, and reduction of quinones .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloxiran-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: Quinones derived from the compound can be reduced back to phenols.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and bromination

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are used under controlled conditions

Major Products Formed

Oxidation: Quinones

Reduction: Phenols

Substitution: Nitro and bromo derivatives of the phenol

Scientific Research Applications

4-(3-Methyloxiran-2-yl)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects

Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders

Mechanism of Action

The mechanism of action of 4-(3-Methyloxiran-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory and immune responses . Additionally, it affects the monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, contributing to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Structural Analogues

(a) 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Features a phenol ring linked to a diphenylimidazole group.

- Key Properties: Optical Properties: Exhibits strong third-order nonlinear optical (NLO) behavior, with a nonlinear refractive index ($n_2$) of $-2.89 \times 10^{-6} \, \text{cm}^2/\text{W}$ and nonlinear absorption coefficient ($\beta$) of $4.044 \times 10^{-1} \, \text{cm}/\text{W}$ . HOMO-LUMO Gap: Low energy gap ($3.1 \, \text{eV}$) due to extended $\pi$-conjugation, enhancing charge transfer interactions .

(b) 4-(4-Propan-2-ylpiperazin-1-yl)phenol

- Structure: Phenol substituted with a piperazine-propanol group.

- Key Properties: Solubility: High solubility in polar solvents (water, ethanol) due to the piperazine moiety . Applications: Used as a pharmaceutical intermediate and in agrochemicals; exhibits antioxidant and antimicrobial activity .

(c) Phenol Esters (e.g., 4-Acetoxyphenyl Acetate)

- Structure: Phenolic hydroxyl group replaced with ester functionalities.

- Key Properties: Reactivity: Hydrolytically unstable compared to epoxide-containing phenols, limiting use in aqueous environments . Thermal Stability: Lower melting points ($<150^\circ \text{C}$) due to reduced intermolecular hydrogen bonding .

Functional and Computational Comparisons

Table 1: Physical and Optical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | $n_2$ ($\text{cm}^2/\text{W}$) | $\beta$ ($\text{cm}/\text{W}$) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| 4-(3-Methyloxiran-2-yl)phenol* | 164.16 | N/A | N/A | N/A | N/A |

| 4-(4,5-Diphenylimidazol-2-yl)phenol | 340.40 | 278 | $-2.89 \times 10^{-6}$ | $4.044 \times 10^{-1}$ | 3.1 |

| 4-(4-Propan-2-ylpiperazin-1-yl)phenol | 220.31 | 132–135 | N/A | N/A | N/A |

*Theoretical predictions for this compound are inferred from epoxide analogs.

Computational Insights

- Density Functional Theory (DFT): The B3LYP/6-31+G(d,p) method predicts that compounds with extended $\pi$-systems (e.g., diphenylimidazole-phenol) exhibit enhanced hyperpolarizability ($\gamma$) and dipole moments, critical for NLO performance .

- Hydrogen Bonding: Phenolic hydroxyl groups in this compound may form stronger intermolecular hydrogen bonds compared to ester-substituted phenols, influencing crystallinity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.